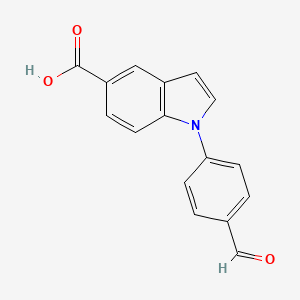

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-formylphenyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVMFBDXYINUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697985 | |

| Record name | 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201036-31-9 | |

| Record name | 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Formylphenyl 1h Indole 5 Carboxylic Acid and Its Advanced Precursors

Strategies for the Indole (B1671886) Core Synthesis

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The choice of a particular synthetic strategy for a polysubstituted indole like 1-(4-formylphenyl)-1H-indole-5-carboxylic acid depends on factors such as precursor availability, functional group tolerance, and desired regioselectivity.

Classical Indole Synthesis Routes and Their Evolution

Classical methods for indole synthesis have been refined over more than a century and remain fundamental to the field. Their evolution has focused on improving yields, expanding substrate scope, and understanding mechanistic pathways to control regiochemical outcomes.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is one of the oldest and most reliable methods for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. youtube.com

For the synthesis of this compound, a plausible Fischer approach would involve the reaction of (4-formylphenyl)hydrazine with a keto-acid precursor, such as 4-acetyl-4-oxobutanoic acid or a derivative thereof. The key challenge lies in the chemoselectivity, as the formyl group on the hydrazine (B178648) is sensitive to the acidic conditions typically employed. wikipedia.org

Reaction Mechanism:

Formation of the phenylhydrazone from (4-formylphenyl)hydrazine and the keto-acid.

Tautomerization to the enamine form. youtube.com

Protonation followed by a nih.govnih.gov-sigmatropic rearrangement (the key step). wikipedia.orgyoutube.com

Loss of ammonia (B1221849) and subsequent rearomatization to form the indole ring. youtube.com

Modern modifications, such as the Buchwald modification, utilize palladium catalysis to form the N-arylhydrazone intermediate from aryl bromides and hydrazones, potentially offering milder conditions that could be compatible with the formyl group. wikipedia.orgorganic-chemistry.org A one-pot, microwave-promoted Fischer indolization followed by a copper-catalyzed N-arylation has also been developed, showcasing the evolution of this classical method toward greater efficiency and sustainability. nih.govrsc.org

| Feature | Classical Fischer Synthesis | Buchwald Modification |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) wikipedia.org | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., BINAP) organic-chemistry.org |

| Precursors | Substituted phenylhydrazine (B124118) and a ketone/aldehyde thermofisher.com | Aryl bromide and a hydrazone organic-chemistry.org |

| Conditions | Often harsh acidic conditions and high temperatures. | Milder, base-mediated conditions. |

| Advantages | Well-established, wide range of simple substrates. | Broader substrate scope, avoids isolation of sensitive arylhydrazines. organic-chemistry.org |

| Challenges | Limited tolerance for sensitive functional groups (like formyl). | Catalyst cost and optimization. |

The Reissert indole synthesis provides a route to indoles starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This method is particularly useful for synthesizing indole-2-carboxylic acids.

A potential Reissert-based synthesis of the target molecule would begin with a suitably substituted o-nitrotoluene, for instance, 4-methyl-3-nitrobenzoic acid. The initial condensation with diethyl oxalate, followed by reductive cyclization using zinc in acetic acid, would yield an indole-5-carboxylic acid derivative. wikipedia.org The final step would be the N-arylation with a 4-halobenzaldehyde derivative.

Reaction Steps:

Condensation of the o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive cyclization of the pyruvate (B1213749) intermediate using a reducing agent like zinc in acetic acid or catalytic hydrogenation to form the indole-2-carboxylic acid. wikipedia.orgyoutube.com

Subsequent N-arylation of the indole-5-carboxylic acid intermediate would be required to introduce the 1-(4-formylphenyl) group.

The choice of reducing agent can influence the final product; for example, catalytic hydrogenation under neutral conditions may preserve an ester group, whereas zinc in acetic acid typically hydrolyzes it to the corresponding carboxylic acid. youtube.com

| Step | Reagents & Conditions | Intermediate/Product |

| Condensation | o-Nitrotoluene derivative, diethyl oxalate, potassium ethoxide wikipedia.org | Ethyl o-nitrophenylpyruvate derivative |

| Reductive Cyclization | Zinc, acetic acid wikipedia.org | Indole-2,5-dicarboxylic acid derivative |

| N-Arylation | Indole intermediate, 4-halobenzaldehyde, catalyst (e.g., Cu or Pd) | This compound |

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is known for its high regioselectivity and tolerance of various functional groups, making it a highly attractive strategy for complex molecules. nih.gov

To synthesize this compound via this route, one could envision two primary pathways:

Pathway A: Start with a pre-arylated aniline (B41778). The reaction of N-(4-formylphenyl)-2-iodoaniline with an alkyne bearing a carboxylate or protected carboxylate group.

Pathway B: Start with a substituted o-iodoaniline, such as methyl 4-amino-3-iodobenzoate, react it with a suitable alkyne, and then perform a subsequent N-arylation with 4-fluorobenzaldehyde.

The Larock heteroannulation generally proceeds with the bulkier substituent of the alkyne ending up at the C2 position of the indole. ub.edunih.gov This regioselectivity is a key consideration in the design of the alkyne precursor.

Catalytic Cycle Key Steps:

Oxidative addition of the o-iodoaniline to a Pd(0) complex.

Coordination and subsequent syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization where the nitrogen attacks the palladium-bound vinyl group.

Reductive elimination to form the indole and regenerate the Pd(0) catalyst. wikipedia.org

| Parameter | Description |

| Catalyst System | Typically Pd(OAc)₂ with ligands like PPh₃. wikipedia.org |

| Reactants | o-Iodoaniline (or bromoaniline) derivative and a disubstituted alkyne. ub.edursc.org |

| Base | Carbonate bases (e.g., K₂CO₃) are common. wikipedia.org |

| Additive | Chloride salts like LiCl or n-Bu₄NCl can be crucial for efficiency. wikipedia.org |

| Regioselectivity | The larger alkyne substituent is typically directed to the indole C2-position. ub.edu |

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. This method is generally limited by the harsh conditions required and the need for specific substitution patterns, making it less suitable for highly functionalized, sensitive substrates like this compound.

Modern and Sustainable Approaches to Indole Synthesis

Recent advancements in indole synthesis have focused on improving the environmental footprint and efficiency of these reactions. Key trends include the use of greener solvents, metal-free catalysis, and multicomponent reactions. researchgate.netresearchgate.net

One innovative, sustainable approach involves a two-step sequence starting from anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides. rsc.orgrug.nl This method proceeds via an Ugi multicomponent reaction followed by an acid-induced cyclization. It operates under mild conditions in ethanol, avoiding the use of metal catalysts and hazardous solvents. rsc.orgrug.nl While this specific method yields C2-functionalized indoles, the principles of multicomponent reactions and green chemistry are increasingly being applied to develop novel and more sustainable routes to complex heterocyclic structures. researchgate.net

Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.net For example, microwave irradiation has been successfully applied to accelerate both Fischer indolization and subsequent N-arylation steps in one-pot procedures. nih.govrsc.org

Metal-Catalyzed Cyclization Reactions (e.g., Cu, Pd, Rh)

Transition metal catalysis provides a robust platform for the intramolecular cyclization reactions required to form the indole nucleus. mdpi.comresearchgate.net Catalysts based on copper, palladium, and rhodium are particularly prominent in this field, each offering unique advantages in terms of reactivity and selectivity.

Copper-catalyzed methods, for example, can facilitate the cyclization of appropriately substituted anilines. One common approach involves the intramolecular C-H amination of 2-alkenylanilines, where a copper catalyst promotes the formation of the new C-N bond to close the pyrrole (B145914) ring. mdpi.com

Palladium-catalyzed reactions are also widely employed for indole synthesis. A notable strategy is the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting intermediate. mdpi.com This tandem process allows for the construction of the indole core in a single pot. Another palladium-catalyzed approach involves the oxidative annulation of N-substituted anilines with alkenes, proceeding through a C-H activation mechanism. mdpi.com

Rhodium catalysts have also been utilized in indole synthesis, often leveraging C-H activation pathways. For instance, Rh(III) catalysis can effect the annulation of arylhydrazines with alkynes, where the N-N bond of the hydrazine acts as an internal oxidant to facilitate the catalytic cycle. researchgate.net

Table 1: Comparison of Metal Catalysts in Indole Ring Formation

| Catalyst Type | General Substrates | Key Advantages |

|---|---|---|

| Copper (Cu) | 2-Alkenylanilines | Cost-effective, good for C-H amination |

| Palladium (Pd) | 2-Haloanilines and alkynes, N-Ts-anilines and styrenes | High efficiency, broad substrate scope, tandem reaction possibilities |

| Rhodium (Rh) | Arylhydrazines and alkynes | C-H activation, internal oxidant strategy |

C-H Activation Strategies in Indole Ring Formation

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including indoles. researchgate.netchim.it This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. chim.it

In the context of indole ring formation, C-H activation can be employed to forge the crucial C-C or C-N bonds of the pyrrole ring. Palladium catalysis is a dominant force in this area. For instance, the palladium-catalyzed oxidative annulation of anilines with electron-withdrawing substituted internal alkynes proceeds via a double C-H activation to yield indoles in a one-pot manner. mdpi.com

The use of directing groups can provide excellent control over the regioselectivity of C-H activation. researchgate.netnih.gov For the synthesis of the indole core, a directing group on the aniline nitrogen can facilitate ortho-C-H activation, followed by annulation with a coupling partner like an alkyne. Some directing groups are designed to be "traceless," meaning they can be removed under the reaction conditions or in a subsequent step. researchgate.net

Ruthenium catalysts have also been shown to be effective for C-H activation-based indole synthesis. For example, a cationic ruthenium complex can catalyze the [3+2] annulation of anilines bearing a removable directing group with alkynes, proceeding through C-H/N-H bond cleavage. mdpi.com

Table 2: C-H Activation Strategies for Indole Synthesis

| Catalyst | Directing Group Strategy | Coupling Partner | Key Features |

|---|---|---|---|

| Palladium (Pd) | Often employed | Alkenes, Alkynes | High efficiency, can be regioselective with directing groups. mdpi.com |

| Rhodium (Rh) | Often employed | Alkynes | Can utilize internal oxidants. researchgate.net |

| Ruthenium (Ru) | Often employed | Alkynes | Can operate in sustainable solvents like water. mdpi.com |

Green Chemistry Principles in Indole Synthesis (e.g., Microwave-assisted, Solvent-free, Flow Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes, and indole synthesis is no exception. rsc.orgtandfonline.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pnas.org

Microwave-assisted organic synthesis has been shown to significantly accelerate many reactions involved in indole synthesis, often leading to higher yields and cleaner reaction profiles in shorter timeframes. tandfonline.comnewhaven.edu The rapid heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating methods.

Solvent-free reactions represent another key green chemistry approach. By eliminating the solvent, these methods reduce waste and can sometimes enhance reaction rates. For certain indole syntheses, the reactants can be combined neat, often with a solid support or catalyst, and heated to effect the transformation.

Flow chemistry offers several advantages for the green synthesis of indoles. pnas.org Conducting reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility. It can also facilitate the use of immobilized catalysts, which can be easily recovered and reused. The use of greener solvents, such as water or supercritical CO2, is also being explored in indole synthesis to reduce environmental impact. pnas.org Multicomponent reactions (MCRs) are another strategy that aligns with green chemistry principles by combining multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps. rsc.org

N-1 Functionalization Strategies for Aryl Substitution

Palladium-Catalyzed N-Arylation Methods for Indole-N-1 Linkage

Palladium catalysis offers a versatile and efficient means of forming the C-N bond between the indole nitrogen and the 4-formylphenyl ring. nih.govorganic-chemistry.orgnih.gov These methods generally involve the reaction of an indole with an aryl halide or triflate in the presence of a palladium catalyst, a ligand, and a base.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the desired reactivity. organic-chemistry.orgnih.gov The regioselectivity of arylation (N-1 versus C-3) can be influenced by the reaction conditions, but N-arylation is generally favored for indoles under basic conditions. nih.gov

Suzuki-Miyaura Cross-Coupling for N-1 Phenyl Integration

While the Suzuki-Miyaura reaction is most commonly used for C-C bond formation, adaptations of this powerful method can be used for N-arylation. This would involve the coupling of an indole with an arylboronic acid. However, direct N-arylation of indoles via Suzuki-Miyaura coupling is less common than other cross-coupling methods for this transformation. More traditionally, the Suzuki-Miyaura reaction is used to functionalize the carbocyclic ring of the indole. mdpi.comnih.govacs.org For the specific goal of N-1 phenyl integration, other palladium-catalyzed methods are generally more direct and widely applied.

Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann) for N-1 Functionalization

The Buchwald-Hartwig amination is a premier method for the N-arylation of indoles and is highly suitable for the synthesis of this compound. nih.govorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an indole with an aryl halide (e.g., 4-formylbromobenzene) in the presence of a suitable phosphine ligand and a base. The reaction is known for its broad substrate scope and high functional group tolerance. nih.gov

The Ullmann condensation is a classical method for N-arylation that typically employs a copper catalyst. nih.govacs.org While it often requires harsher reaction conditions (higher temperatures) than palladium-catalyzed methods, modern advancements have led to the development of milder, ligand-assisted Ullmann reactions. acs.org This reaction could also be employed for the coupling of indole-5-carboxylic acid with a suitable 4-formylphenyl halide.

Table 3: Comparison of Cross-Coupling Reactions for N-1 Arylation of Indoles

| Reaction | Catalyst | Arylating Agent | Typical Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with phosphine ligand | Aryl halide or triflate | Base (e.g., NaOtBu, K₃PO₄), inert solvent (e.g., toluene (B28343), dioxane) organic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halide | Often requires high temperatures, but can be ligand-assisted for milder conditions acs.org |

Direct N-1 C-H Activation Approaches for Aryl Incorporation

The direct N-arylation of indoles via C-H activation is a powerful and atom-economical strategy to form the crucial C-N bond, linking the 4-formylphenyl moiety to the indole nitrogen. This approach avoids the pre-functionalization of the indole nitrogen, streamlining the synthetic sequence. Transition-metal catalysis, particularly with palladium and copper, is central to these transformations. nih.gov

Palladium-catalyzed methods often employ aryl halides (e.g., 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde) as coupling partners. These reactions typically require a palladium precursor, a suitable ligand, and a base. For instance, the Buchwald-Hartwig amination protocol can be adapted for N-arylation of indoles. nih.gov Similarly, copper-catalyzed Ullmann-type couplings are effective for this purpose. These reactions can tolerate a range of functional groups, although the reactive aldehyde on the aryl partner may sometimes necessitate protection. nih.gov

Alternative strategies include transition-metal-free approaches, such as intermolecular nucleophilic aromatic substitution, which is particularly effective with highly activated aryl fluorides under basic conditions. nih.gov Another metal-free method involves the in-situ generation of benzynes, which readily react with the indole N-H bond. nih.gov

Below is a table summarizing representative catalytic systems for the N-arylation of indoles.

| Catalyst System | Arylating Agent | Typical Base | Solvent | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand (e.g., Xantphos) | Aryl Halide (Ar-I, Ar-Br) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | Broad substrate scope; tolerates various functional groups. nih.gov |

| CuI / Ligand (e.g., DM-Glycine) | Aryl Halide (Ar-I) | K₂CO₃, K₃PO₄ | DMSO, DMF | Cost-effective catalyst; effective for aryl iodides. nih.gov |

| None (SNAr) | Electron-deficient Aryl Fluoride | tBuONa, NaH | DMF, DMSO | Metal-free; requires activated arylating agent. nih.gov |

Protecting Group Strategies for Indole Nitrogen during Synthesis

While direct N-H functionalization is efficient, many synthetic routes require the temporary masking of the indole N-H proton to prevent unwanted side reactions or to direct functionalization to other positions on the indole ring. jocpr.com The choice of a protecting group is critical and depends on its stability to subsequent reaction conditions and the mildness of the conditions required for its removal. jocpr.comresearchgate.net

Commonly used protecting groups for the indole nitrogen include sulfonyl, carbamate (B1207046), and alkyl groups.

Sulfonyl Groups: Tosyl (Ts) and phenylsulfonyl (PhSO₂) groups are widely used due to their strong electron-withdrawing nature, which increases the acidity of C-H protons on the indole ring, facilitating metalation. They are typically stable to a wide range of conditions but require harsh conditions for removal. researchgate.net

Carbamate Groups: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common carbamate protecting groups. The Boc group is particularly useful as it is readily cleaved under acidic conditions. The allyloxycarbonyl (Aloc) group is another valuable option, offering orthogonal deprotection via palladium catalysis, which is useful in complex syntheses. nih.gov

Alkyl Groups: Benzyl (Bn) groups are stable but their removal often requires harsh hydrogenolysis conditions. The 2-phenylsulfonylethyl group is a useful alternative that can be readily removed under basic conditions. researchgate.net The 9-phenyl-9-fluorenyl (Pf) group offers high acid stability, making it advantageous over more acid-labile groups like trityl. nih.gov

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, Base | TFA, HCl | Acid labile; widely used. jocpr.com |

| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base (e.g., NaH) | Reductive (e.g., Mg/MeOH), Strong Base | Robust, electron-withdrawing. researchgate.net |

| Allyloxycarbonyl | Aloc | Allyl chloroformate, Base | Pd(0) catalyst, scavenger (e.g., dimedone) | Orthogonal to acid/base labile groups. nih.gov |

| 9-Phenylfluorenyl | Pf | Pf-Br, AgNO₃ or Pb(NO₃)₂ | Mild acidolysis, catalytic hydrogenation | Highly stable to acid; sterically bulky. nih.gov |

| 2-(Phenylsulfonyl)ethyl | - | Phenyl vinyl sulfone | Base (e.g., DBU, K₂CO₃) | Base labile. researchgate.net |

C-5 Functionalization for Carboxylic Acid Introduction

Introducing the carboxylic acid moiety at the C-5 position is a key challenge that can be addressed through several distinct strategies.

Directly converting the C-5 C-H bond into a carboxylic acid or a precursor group is a highly desirable strategy. While direct C-H carboxylation of indoles at C-5 remains challenging, the introduction of a precursor functional group, such as a halogen, is a viable and effective two-step approach. researchgate.netnih.gov

An efficient method for the highly regioselective direct iodination of the C-5 position of indoles has been developed. rsc.org This transformation proceeds under mild, metal-free conditions and demonstrates good functional group tolerance. The resulting 5-iodoindole (B102021) is a versatile intermediate. The aryl iodide can be converted to the corresponding carboxylic acid through several methods, including palladium-catalyzed carbonylation reactions, which utilize carbon monoxide (CO) or a CO surrogate. researchgate.netnih.gov

An alternative and often more traditional approach involves starting the synthesis with an indole ring that already bears a functional group at the C-5 position. This strategy leverages classic indole synthesis methods, such as the Fischer, Bischler, or Larock syntheses, using appropriately substituted starting materials. nih.govnih.gov

For example, a Fischer indole synthesis can be performed using a p-substituted phenylhydrazine where the substituent is a cyano (-CN) or ester (-COOR) group. These precursors, such as 5-cyanoindole (B20398) or methyl indole-5-carboxylate, are commercially available or can be readily prepared. rsc.orgprepchem.com The cyano or ester group can then be hydrolyzed to the desired carboxylic acid at a later stage in the synthesis. This method offers a reliable way to ensure the correct regiochemistry of the C-5 substituent. A patent has also described processes for preparing 5-substituted indole derivatives that can serve as advanced precursors. google.com

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to an adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile.

Targeting the C-5 position of indole using DoM is challenging because most common DMGs placed at the N-1 position direct functionalization to C-2 or C-7. nih.govresearchgate.net To achieve C-5 functionalization, a DMG would typically need to be installed at the C-4 or C-6 position. While less common, specific substitution patterns can enable this approach. For instance, research has shown that an N-phenylcarboxamide group at the C-5 position can direct metalation to the C-4 and C-6 positions, illustrating the principle, though not directly functionalizing C-5 itself. researchgate.net A successful C-5 metalation would likely require a novel directing group strategy or a substrate with a DMG at a less conventional position. Once the C-5 lithiated species is formed, it can be quenched with carbon dioxide (CO₂) to directly install the carboxylic acid group.

Synthesis of the 4-Formylphenyl Moiety and its Integration

The final key step is the introduction of the 4-formylphenyl group at the N-1 position of the indole-5-carboxylic acid precursor. This is typically achieved via a cross-coupling reaction, as discussed in section 2.2.2. The most common coupling partners for the indole N-H are 4-halobenzaldehydes, such as 4-bromo- or 4-iodobenzaldehyde.

A significant consideration in this step is the chemical reactivity of the aldehyde functional group. The formyl group can be sensitive to the basic or nucleophilic conditions often employed in cross-coupling reactions. If the reaction conditions are not compatible with the free aldehyde, a protection-deprotection sequence is necessary. A common strategy is to protect the aldehyde as an acetal, for example, a dimethyl or diethyl acetal. mdpi.com This protected aryl halide is then coupled with the indole precursor. The acetal is stable to the coupling conditions and can be easily removed in a subsequent step by treatment with aqueous acid to regenerate the formyl group.

Late-stage N-arylation: The indole-5-carboxylic acid (or its ester) is first synthesized, followed by the N-arylation with the 4-formylphenyl group (or its protected form).

Early-stage N-arylation: A simple indole is first N-arylated, and the C-5 carboxylation is performed subsequently. This route may require careful selection of protecting groups and reaction conditions to ensure compatibility with the N-aryl substituent.

Synthesis of 4-Formylphenylboronic Acid and Related Coupling Partners

4-Formylphenylboronic acid is a critical bifunctional reagent used in cross-coupling reactions to introduce the 4-formylphenyl group onto other molecules. Its synthesis has been well-established through several methods, typically starting from 4-bromobenzaldehyde.

One common route involves the protection of the reactive aldehyde group, followed by conversion of the bromo-arene into a boronic acid. The aldehyde is often protected as an acetal to prevent it from reacting with the organometallic intermediates formed during the synthesis. For instance, 4-bromobenzaldehyde can be converted to its diethyl acetal, 1-bromo-4-(diethoxymethyl)benzene. This protected compound can then undergo a Grignard reaction with magnesium, followed by treatment with a trialkyl borate (B1201080) (like triisopropyl borate) and subsequent acidic workup to yield 4-formylphenylboronic acid. libretexts.org

An alternative to the Grignard route is metal-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate ester. This method can offer high yields. libretexts.org Additionally, methods starting from potassium aryl trifluoroborates have been developed, involving hydrolysis to the corresponding boronic acid. libretexts.org

Below is a table summarizing various synthetic approaches to 4-Formylphenylboronic acid.

| Starting Material | Key Reagents | Protection Strategy | Yield | Reference |

| 4-Bromobenzaldehyde | 1. Diethoxymethoxyethane, EtOH2. Mg, 1,2-dibromoethane3. B(OnBu)₃4. Acidic workup | Acetal | 78% | libretexts.org |

| 1-Bromo-4-(diethoxymethyl)benzene | n-BuLi, then B(OiPr)₃ | Pre-protected (Acetal) | 99% (crude) | libretexts.org |

| Potassium phenyltrifluoroborate | Iron(III) chloride, THF/water | N/A | 86% | chemistry.coachacs.org |

This table is interactive. You can sort and filter the data.

Strategies for Aldehyde Group Protection and Deprotection during Synthesis

In multi-step organic synthesis, protecting reactive functional groups is a crucial strategy to prevent unwanted side reactions. The aldehyde group in this compound is susceptible to reaction with many reagents, particularly the strong nucleophiles and bases often used in cross-coupling and organometallic reactions. libretexts.orgwikipedia.org

The most common protecting group for aldehydes is the acetal (or ketal for ketones). libretexts.orgwikipedia.org This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This forms a cyclic acetal, which is stable under neutral, basic, and nucleophilic conditions. libretexts.orgchemistry.coach

Protection:

Reagents: Aldehyde, ethylene glycol, catalytic acid (e.g., p-toluenesulfonic acid).

Conditions: Typically involves refluxing in a solvent like toluene with removal of water.

Deprotection: The acetal group is easily removed to regenerate the aldehyde, a process known as deprotection. This is usually accomplished by hydrolysis using aqueous acid. chemistry.coachorganic-chemistry.org

Reagents: Aqueous acid (e.g., HCl, H₂SO₄).

Conditions: Mild heating in a solvent like acetone (B3395972) or dioxane. mdpi.com

This protection-deprotection sequence allows for synthetic operations on other parts of the molecule, such as the formation of the N-aryl bond, without interference from the aldehyde functionality.

Convergent and Linear Synthetic Routes to this compound

The assembly of the target molecule can be approached through two primary strategic plans: linear and convergent synthesis.

Linear Synthesis: This strategy involves the sequential modification of a starting material in a step-by-step fashion until the final product is formed. For example, one might start with indole, introduce the carboxylic acid group at the C5 position, and finally attach the 4-formylphenyl group to the nitrogen.

Sequential Functionalization Approaches

A sequential, or linear, approach would build the molecule step-by-step from a simple starting material. A plausible route could begin with the synthesis of methyl indole-5-carboxylate. This intermediate can be prepared from indole-5-carboxylic acid via esterification. The key final step would be the N-arylation of this indole ester.

The N-arylation can be achieved through several well-established cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, involves coupling the indole N-H with an aryl halide (e.g., 4-bromobenzaldehyde, with its aldehyde group protected). acs.orgwikipedia.org More modern methods, such as the Buchwald-Hartwig amination, use palladium catalysts and offer milder reaction conditions and broader substrate scope. nih.govnih.gov

After the N-arylation step, the methyl ester would be hydrolyzed to the final carboxylic acid product.

Example Sequential Route:

Esterification: Indole-5-carboxylic acid → Methyl indole-5-carboxylate.

Aldehyde Protection: 4-Bromobenzaldehyde → 4-Bromo-1-(diethoxymethyl)benzene.

N-Arylation (Ullmann): Coupling of methyl indole-5-carboxylate with the protected 4-bromobenzaldehyde using a copper catalyst. acs.org

Hydrolysis & Deprotection: Removal of the ester and acetal protecting groups under acidic conditions to yield the final product.

Late-Stage Functionalization Strategies

Late-stage functionalization is a key feature of convergent synthesis, where a complex and often valuable molecular scaffold is modified in the final steps. For this compound, this strategy involves coupling a pre-synthesized indole-5-carboxylic acid (or its ester) with a suitable phenyl partner.

This approach is highly convergent and flexible. The key transformation is the formation of the N-aryl bond. Two prominent methods for this are the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. organic-chemistry.org In this context, it could involve the reaction of indole-5-carboxylic acid (where the indole nitrogen acts as a nucleophile, though this is less common for N-H bonds) or, more typically, a coupling between an N-borylated indole and 4-bromobenzaldehyde, or the coupling of indole-5-carboxylic acid with 4-formylphenylboronic acid. To ensure compatibility, the carboxylic acid is often protected as an ester, and the aldehyde may also require protection. researchgate.netacs.org

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-nitrogen bond between an N-H group and an arylboronic acid. nih.govnih.gov This method is particularly well-suited for the late-stage arylation of the indole-5-carboxylic acid ester with 4-formylphenylboronic acid.

The table below outlines conditions for representative late-stage N-arylation reactions.

| Reaction Name | Coupling Partners | Catalyst/Reagents | Solvent | Temperature | Reference |

| Ullmann Condensation | Indole derivative + Aryl Iodide/Bromide | CuI, Diamine Ligand, K₃PO₄ | Toluene or Dioxane | 110 °C | acs.org |

| Buchwald-Hartwig Amination | Indole derivative + Aryl Halide/Triflate | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Toluene or Dioxane | 80-110 °C | nih.govnih.gov |

| Chan-Lam Coupling | Indole derivative + Arylboronic Acid | Cu(OAc)₂, Base, O₂ (oxidant) | CH₂Cl₂ or MeOH | Room Temp. - 50 °C | nih.govnih.gov |

| One-Pot Fischer Indolisation/N-Arylation | Hydrazine + Ketone + Aryl Iodide | Acid (for indolisation), then Cu₂O, K₃PO₄ | Ethanol (Microwave) | High | nih.gov |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Advanced Transformations of 1 4 Formylphenyl 1h Indole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group at C-5

The carboxylic acid moiety at the C-5 position of the indole (B1671886) ring is a versatile functional group that readily participates in several fundamental organic reactions. Its reactivity is central to the synthesis of various esters, amides, and other derivatives.

Esterification Reactions and Derivatives Formation

Esterification of carboxylic acids is a cornerstone reaction in organic synthesis, converting them into esters, which are often used as protecting groups or as key intermediates in the synthesis of more complex molecules. uomus.edu.iq This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. nih.govresearchgate.net

Common methods for esterification that are applicable to 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid include:

Fischer Esterification : This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. uomus.edu.iq

Steglich Esterification : For substrates that are sensitive to strong acidic conditions, the Steglich method is a milder alternative. nih.gov It employs coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. nih.gov

These reactions lead to the formation of various ester derivatives, which can be further modified or used in subsequent synthetic steps. The choice of alcohol determines the nature of the resulting ester, allowing for the introduction of a wide range of functional groups. medcraveonline.comresearchgate.net

Table 1: Representative Esterification Reactions

| Reactant | Reagents | Product | Application |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Protecting group, Synthetic intermediate |

Amidation Reactions for Diverse Amide Conjugates

The formation of an amide bond is one of the most frequent transformations in organic chemistry, particularly in the synthesis of pharmaceuticals, as approximately 25% of drugs on the market contain an amide bond. squarespace.com The carboxylic acid group of this compound can be readily converted to an amide by reaction with a primary or secondary amine.

This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. rsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. squarespace.comresearchgate.net Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). researchgate.net The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, necessitating these activation methods. squarespace.com

The versatility of this reaction allows for the synthesis of a vast library of amide conjugates by varying the amine coupling partner. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 2: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Urea derivatives | EDC byproducts are water-soluble, facilitating purification. |

| Phosphonium Salts | BOP, PyBOP | Phosphine (B1218219) oxide | Highly efficient but can be expensive. |

Decarboxylation Pathways and Subsequent Reactivity

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). nih.gov While thermodynamically favorable, the uncatalyzed reaction is often slow. nih.gov For aromatic carboxylic acids, decarboxylation can be facilitated by heat or catalysis, often involving transition metals like copper, silver, palladium, or rhodium. nih.gov The stability of the resulting carbanion intermediate is a key factor in the feasibility of the reaction. nih.gov

In the context of indole carboxylic acids, decarboxylation can be a significant pathway. For instance, decarboxylative cyclization of certain indole carboxylic acids with propargyl alcohols has been demonstrated to produce cyclopentaindoles, showcasing a synthetic utility for this reaction. nih.gov The reaction conditions, such as the presence of a Lewis or Brønsted acid, can influence the reaction pathway and product formation. nih.gov Such pathways could potentially be applied to this compound to generate the corresponding 1-(4-Formylphenyl)-1H-indole.

Salt Formation and Solid-State Chemistry

As a carboxylic acid, this compound can react with bases to form salts. Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug molecule, such as solubility, stability, and bioavailability. researchgate.net The process involves an acid-base reaction between the drug molecule and a suitable counterion. wisc.edu

The choice of the salt-forming agent is critical and is dictated by the properties of the parent molecule and the desired characteristics of the final salt form. researchgate.net The solid-state properties of these salts, including crystallinity, polymorphism, and hygroscopicity, are important considerations during drug development. researchgate.net The interaction between a basic drug and an acidic polymer can also lead to the formation of amorphous drug-polymer salts, which can enhance stability and dissolution rates. wisc.edu The solid-state chemistry of this compound and its salts would involve detailed characterization using techniques such as X-ray diffraction, thermal analysis, and spectroscopy to understand their crystal structures and physical properties. researchgate.net

Reactivity of the Formyl Group on the Phenyl Moiety

The aldehyde (formyl) group attached to the phenyl ring offers another site for chemical modification, distinct from the carboxylic acid on the indole core.

Oxidation Reactions to Carboxylic Acid

The formyl group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. researchgate.net The oxidation of an aldehyde to a carboxylic acid is a key step in the synthesis of many valuable chemicals. google.com

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO4)

Chromium-based reagents (e.g., Jones reagent)

Silver oxide (Tollens' reagent)

Hydrogen peroxide

The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For a molecule like this compound, a selective oxidizing agent would be required to avoid reaction with the indole ring. The successful oxidation of the formyl group would yield 1-(4-carboxyphenyl)-1H-indole-5-carboxylic acid, a dicarboxylic acid derivative with potential for further functionalization, for example, in the synthesis of metal-organic frameworks or polymers.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Formylphenyl)-1H-indole |

| 1-(4-carboxyphenyl)-1H-indole-5-carboxylic acid |

| 4-dimethylaminopyridine (DMAP) |

| N,N′-dicyclohexylcarbodiimide (DCC) |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) |

| Carbon dioxide |

| Sulfuric acid |

Carbonyl Additions and Condensation Reactions (e.g., Wittig, Knoevenagel, Aldol)

The formyl group on the N-1 phenyl ring of this compound is an aldehyde, which serves as a key electrophilic site for various carbon-carbon bond-forming reactions. These reactions, including the Wittig reaction, Knoevenagel condensation, and Aldol condensation, provide pathways to elaborate the molecular structure by converting the aldehyde into more complex functional groups such as alkenes or β-hydroxy carbonyl compounds. A significant consideration in these transformations is the presence of the acidic carboxylic acid group on the indole ring, which may require protection or the use of specific reaction conditions to prevent unwanted side reactions, such as acid-base neutralization with basic reagents.

Wittig Reaction: The Wittig reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphonium ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, this reaction would occur at the formyl group to yield a stilbene-like derivative. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. organic-chemistry.org The presence of the free carboxylic acid could potentially interfere by protonating the ylide, a strongly basic species. stackexchange.com Therefore, the reaction may necessitate the use of excess base or protection of the carboxylic acid group (e.g., as an ester) to achieve high yields.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) to a carbonyl group, followed by dehydration. wikipedia.org This reaction, typically catalyzed by a weak base like an amine, would convert the formyl group of the target molecule into an α,β-unsaturated system. wikipedia.orgresearchgate.net When a reactant like malonic acid is used in a solvent such as pyridine, the condensation can be followed by decarboxylation in what is known as the Doebner modification. organic-chemistry.org This one-pot procedure provides a direct route to a cinnamic acid derivative attached to the N-1 phenyl ring of the indole structure.

Aldol Condensation: In an Aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. The formyl group of this compound can act as the electrophilic partner in a crossed Aldol reaction with another aldehyde or ketone that can form an enolate. This reaction would lead to the formation of a new carbon-carbon bond at the position alpha to the formyl group, yielding a more complex molecular architecture.

| Reaction Type | Reagent/Partner | Typical Conditions | Expected Product Structure |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Aprotic solvent (e.g., THF), base (e.g., n-BuLi, NaH) | Alkene derivative at the N-1 phenyl ring |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂, Malonic acid) | Weak base catalyst (e.g., piperidine, pyridine) | α,β-Unsaturated compound at the N-1 phenyl ring |

| Aldol Condensation (Crossed) | Enolizable Ketone or Aldehyde (e.g., Acetone) | Aqueous acid or base | β-Hydroxy carbonyl or α,β-unsaturated carbonyl at the N-1 phenyl ring |

Reductions to Alcohol or Alkane

The two reducible functional groups in this compound—the aldehyde and the carboxylic acid—can be transformed into alcohols or alkanes using various reducing agents. The choice of reagent determines the outcome, allowing for selective or complete reduction.

Reduction to Alcohols: The reduction of both the aldehyde and the carboxylic acid to primary alcohols yields 1-(4-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid and 1-(4-Formylphenyl)-1H-indol-5-yl)methanol, respectively, or the diol product if both are reduced.

Selective Aldehyde Reduction: The aldehyde can be selectively reduced to a primary alcohol in the presence of the carboxylic acid using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation as it is generally not strong enough to reduce carboxylic acids. libretexts.org

Carboxylic Acid Reduction: The reduction of carboxylic acids to primary alcohols requires stronger reducing agents. nih.govorganic-chemistry.org Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. libretexts.orgmasterorganicchemistry.com However, LiAlH₄ is a very powerful and non-selective reducing agent that will simultaneously reduce the aldehyde group as well. researchgate.net Therefore, if only the carboxylic acid is to be reduced, the more reactive aldehyde group must first be protected.

Complete Reduction to Diol: To reduce both functional groups to their respective alcohols, a strong reducing agent like LiAlH₄ can be used directly, which will convert the molecule to (1-(4-(hydroxymethyl)phenyl)-1H-indol-5-yl)methanol.

Reduction to Alkane: The formyl group can be completely reduced to a methyl group (an alkane) through methods like the Wolff-Kishner or Clemmensen reduction. These reactions are typically specific to aldehydes and ketones and would not affect the carboxylic acid group, resulting in the formation of 1-(4-Methylphenyl)-1H-indole-5-carboxylic acid.

| Target Functional Group | Desired Product | Reagent | Outcome |

|---|---|---|---|

| Aldehyde | Primary Alcohol | Sodium Borohydride (NaBH₄) | Selective reduction of the aldehyde. |

| Carboxylic Acid | Primary Alcohol | LiAlH₄ (with aldehyde protection) or Borane (BH₃) | Selective reduction of the carboxylic acid. |

| Aldehyde and Carboxylic Acid | Diol | Lithium Aluminum Hydride (LiAlH₄) | Reduction of both functional groups. |

| Aldehyde | Alkane (Methyl group) | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | Selective reduction of the aldehyde to an alkane. |

Reactivity of the Indole Nucleus in the Presence of N-1 and C-5 Substitution

The reactivity of the indole core in this compound is significantly influenced by the substituents at the N-1 and C-5 positions. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C-3 position. bhu.ac.in The N-1 aryl group and the C-5 carboxylic acid group modulate the electron density and steric accessibility of the remaining C-H bonds (C-2, C-3, C-4, C-6, C-7), thereby directing the regioselectivity of further functionalization.

C-H Functionalization at Remaining Positions (C-2, C-3, C-4, C-6, C-7)

Direct C-H functionalization is a powerful tool for modifying the indole scaffold without the need for pre-functionalized starting materials. chim.it The regioselectivity of these reactions on the substituted indole nucleus is a subject of considerable research interest.

C-3 Position: The C-3 position is the most nucleophilic and electronically favored site for electrophilic substitution on the indole ring. In the absence of steric hindrance, reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to occur predominantly at this position.

C-2 Position: If the C-3 position is blocked or if specific directing groups are used, functionalization can be directed to the C-2 position. chemistryviews.org The large N-1 aryl substituent might sterically influence the accessibility of the C-2 position. Transition metal-catalyzed C-H activation has been shown to be an effective method for C-2 arylation of N-substituted indoles.

C-4 and C-6 Positions: The C-5 carboxylic acid group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov This directing effect can facilitate functionalization at the ortho positions, C-4 and C-6. Palladium-catalyzed reactions, in particular, have been developed for the regioselective arylation and olefination of the C-4 position of indoles bearing directing groups at C-5. nih.gov

C-7 Position: The C-7 position is generally the least reactive site for electrophilic attack due to steric hindrance from the fused benzene (B151609) ring and the N-1 substituent. However, specific directing group strategies, often involving temporary installation of a group on the indole nitrogen, have been developed to achieve C-7 functionalization via C-H activation, typically using rhodium or palladium catalysts. rsc.org

| Position | Relative Reactivity/Directing Factors | Potential Functionalization Reactions |

|---|---|---|

| C-2 | Electronically favorable after C-3; can be targeted with specific catalysts. | Palladium-catalyzed arylation, alkenylation. |

| C-3 | Most electron-rich and reactive position for electrophilic attack. | Electrophilic substitution (e.g., Vilsmeier-Haack, Mannich). |

| C-4 | Activated by C-5 carboxylic acid as a directing group. | Palladium-catalyzed ortho-arylation/alkenylation. |

| C-6 | Potentially activated by the C-5 carboxylic acid directing group. | Directed C-H activation. |

| C-7 | Sterically hindered; requires specific directing group strategies. | Rhodium or Palladium-catalyzed arylation. rsc.org |

Cyclization Reactions Involving the Indole Ring System

The functional groups present in this compound can be utilized as handles for constructing new ring systems through intramolecular cyclization reactions. Such transformations can lead to complex polycyclic and heterocyclic structures.

One potential strategy involves an intramolecular Friedel-Crafts-type reaction. Under acidic conditions, the formyl group could be protonated, activating the N-1 phenyl ring towards electrophilic attack by one of the electron-rich positions of the indole nucleus (e.g., C-2 or C-7), leading to a new fused ring system.

Alternatively, the molecule could be modified to introduce a nucleophilic center that can react with the electrophilic formyl group. For example, functionalization at the C-4 or C-6 position with an amine or an active methylene group could set the stage for an intramolecular condensation or addition-cyclization reaction, forming a new ring fused to the benzene portion of the indole. Palladium-catalyzed cascade reactions are also a known method for synthesizing fused indole systems from appropriately substituted precursors. mdpi.com Research on N-aryl amides has shown that intramolecular cyclization can be a viable route to form new heterocyclic structures fused to the indole core. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Reactions of the Indole Heterocycle

Electrophilic Reactions: The indole heterocycle is π-excessive, meaning its chemistry is dominated by electrophilic substitution reactions. bhu.ac.in The pyrrole (B145914) ring is significantly more reactive than the benzene ring. As discussed, the C-3 position is the primary site of attack for a wide range of electrophiles. The presence of the electron-withdrawing carboxylic acid group at C-5 will deactivate the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole moiety. The N-1 aryl group does not significantly alter the inherent nucleophilicity of the C-3 position.

Nucleophilic Reactions: Nucleophilic substitution directly on the carbon atoms of the indole ring is generally difficult due to the electron-rich nature of the heterocycle. semanticscholar.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack or occur via mechanisms like addition-elimination. While the C-5 carboxylic acid is an electron-withdrawing group, it is not typically sufficient to enable direct nucleophilic aromatic substitution on the benzene portion of the indole. Nucleophilic acyl substitution, however, is the characteristic reaction of the carboxylic acid group itself, allowing for its conversion into derivatives like esters, amides, or acid chlorides. libretexts.orgyoutube.comyoutube.comyoutube.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for a complete mapping of the molecular structure.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the primary structure of 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in the target molecule are influenced by the electron-withdrawing effects of the formyl and carboxylic acid groups and the aromatic nature of the indole (B1671886) and phenyl rings. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. rsc.org The formyl proton will also be significantly downfield, appearing as a sharp singlet. Protons on the aromatic rings will resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Indole H-4 | ~8.4 | Singlet |

| Indole H-6 | ~8.0 | Doublet |

| Phenyl H-2', H-6' | ~8.0 | Doublet |

| Phenyl H-3', H-5' | ~7.8 | Doublet |

| Indole H-7 | ~7.6 | Doublet |

| Indole H-2 | ~7.4 | Doublet |

| Indole H-3 | ~6.8 | Doublet |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde functional groups are characteristically found at the downfield end of the spectrum (165-215 ppm). wisc.edu Carbons within the aromatic rings appear in the approximate range of 110-145 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~192 |

| Carboxylic Acid Carbonyl (C=O) | ~168 |

| Indole C-7a | ~138 |

| Phenyl C-1' | ~142 |

| Phenyl C-4' | ~136 |

| Indole C-3a | ~135 |

| Indole C-5 | ~129 |

| Phenyl C-2', C-6' | ~131 |

| Phenyl C-3', C-5' | ~123 |

| Indole C-2 | ~128 |

| Indole C-6 | ~125 |

| Indole C-4 | ~122 |

| Indole C-7 | ~112 |

| Indole C-3 | ~105 |

Two-dimensional NMR techniques are employed to establish correlations between different nuclei, providing conclusive evidence for atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between adjacent protons on the indole ring (e.g., H-6 with H-7) and the 4-formylphenyl ring (e.g., H-2' with H-3'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is used to definitively assign the carbon signal corresponding to each proton signal identified in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. This can help confirm the conformation of the molecule, for example, by showing through-space interactions between the protons on the indole ring and those on the N-linked phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.orgmdpi.com This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, the molecular formula is C₁₆H₁₁NO₃. HRMS would be used to confirm the experimental mass matches the calculated exact mass of its molecular ion. rsc.org

Calculated Exact Mass for C₁₆H₁₁NO₃ [M+H]⁺: 189.04259 Da

An experimental HRMS value that matches this calculated mass would strongly support the proposed elemental composition.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecular structure and can be used to elucidate the connectivity of its constituent parts. For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups and the bond connecting the two aromatic rings. libretexts.org

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org Aromatic aldehydes can lose a hydrogen radical (M-1) or the formyl group (M-29). miamioh.edu Therefore, prominent peaks in the mass spectrum could correspond to the loss of these functional groups, helping to confirm their presence in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification. researchgate.net

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer. libretexts.org

A strong, sharp absorption band around 1700-1720 cm⁻¹ for the C=O stretch of the aldehyde.

Another strong absorption band, typically around 1680-1710 cm⁻¹, for the C=O stretch of the aromatic carboxylic acid. libretexts.org

Distinct C-H stretching vibrations for the aldehyde proton (usually two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹).

Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

C-H bending vibrations for the substituted aromatic rings would appear in the 690-900 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aldehyde | C-H Stretch | 2700 - 2900 (2 bands) |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C-H Bend (out-of-plane) | 690 - 900 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique that provides the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula, C₁₆H₁₁NO₃, to assess the purity of a synthesized sample. The theoretical elemental composition is derived from the molecular weight of the compound (277.27 g/mol ) and the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.01 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ).

The theoretical percentages are calculated as follows:

Carbon (C): (16 * 12.01 / 277.27) * 100% = 69.31%

Hydrogen (H): (11 * 1.01 / 277.27) * 100% = 4.00%

Nitrogen (N): (1 * 14.01 / 277.27) * 100% = 5.05%

A synthesized batch of this compound would be subjected to combustion analysis to obtain experimental values. For a high-purity sample, the experimentally determined percentages are expected to be in close agreement with the theoretical values, typically within a ±0.4% margin of error.

Below is a data table presenting the theoretical values alongside a set of illustrative experimental results that would be indicative of a successful synthesis with high purity.

Table 1: Elemental Analysis Data for C₁₆H₁₁NO₃

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 69.31 | 69.25 |

| Hydrogen (H) | 4.00 | 4.03 |

The close correlation between the theoretical and illustrative experimental data in Table 1 would strongly support the assigned empirical and molecular formula of the compound.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound is required.

Upon successful crystallization, the crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a published crystal structure for this specific compound is not available, a hypothetical dataset representing plausible crystallographic parameters is presented in Table 2. These parameters are typical for organic molecules of similar size and complexity. Such a crystallographic experiment would confirm the connectivity of the 4-formylphenyl group to the nitrogen of the indole ring at the 1-position and the presence of the carboxylic acid group at the 5-position of the indole core. Furthermore, it would reveal details about the planarity of the indole and phenyl rings and the torsion angles between them. The analysis would also elucidate the packing of the molecules in the crystal lattice, likely revealing intermolecular hydrogen bonding involving the carboxylic acid and formyl groups, which dictates the supramolecular architecture.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical formula | C₁₆H₁₁NO₃ |

| Formula weight | 277.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 12.45 |

| c (Å) | 13.18 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1352.4 |

| Z | 4 |

The successful acquisition and refinement of such X-ray diffraction data would provide unambiguous confirmation of the solid-state structure of this compound.

Computational and Theoretical Studies of 1 4 Formylphenyl 1h Indole 5 Carboxylic Acid

Electronic Structure and Molecular Orbital Analysis

Computational analysis of the electronic structure provides fundamental information about the reactivity and kinetic stability of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For a molecule like 1-(4-Formylphenyl)-1H-indole-5-carboxylic acid, the HOMO is expected to be localized primarily over the electron-rich indole (B1671886) ring system, which can act as an electron donor. Conversely, the LUMO would likely be distributed over the electron-withdrawing formylphenyl and carboxylic acid groups. Theoretical calculations, typically using DFT with a basis set such as B3LYP/6-311++G(d,p), would be used to determine the precise energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: These are example values based on similar compounds and are not from actual experimental or computational results for the specific molecule.)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

A smaller energy gap, as hypothetically illustrated, would imply a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and the formyl proton would exhibit positive potential, indicating them as sites for nucleophilic attack. The indole nitrogen would also influence the charge distribution across the heterocyclic ring.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional structure and stability of a molecule. This compound has several rotatable bonds, primarily the bond connecting the phenyl ring to the indole nitrogen and the bond associated with the carboxylic acid group.

Reaction Mechanism Studies

Computational chemistry can elucidate the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

The synthesis of this compound likely involves steps such as an N-arylation reaction (e.g., a Buchwald-Hartwig or Ullmann condensation) to connect the formylphenyl group to the indole nitrogen. DFT calculations can model these reaction steps to determine the most energetically favorable pathway. For instance, calculations could compare different catalytic cycles, examine the role of ligands, and predict reaction energies (ΔG°), helping to explain why a particular synthetic route is favored.

When a reaction can lead to multiple products (e.g., isomers), transition state modeling can predict the selectivity. By calculating the activation energy for each possible reaction pathway, chemists can determine which product is kinetically favored. For reactions involving the functional groups on this compound, such as the reduction of the aldehyde or esterification of the carboxylic acid, computational modeling could predict the conditions necessary to achieve selective modification of one group over the other by comparing the energy barriers of the respective transition states.

Applications in Advanced Chemical Research and Materials Science

Building Block in Complex Organic Synthesis

The distinct reactivity of the carboxylic acid and formyl groups, combined with the chemical properties of the indole (B1671886) nucleus, positions 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid as a valuable scaffold in sophisticated organic synthesis.

The indole ring is a fundamental component of numerous natural products and pharmacologically active compounds. The functional groups on this compound serve as strategic handles for constructing more complex, multi-ring systems. The molecule can undergo intramolecular or intermolecular reactions to form fused heterocyclic structures. For instance, the carboxylic acid can be converted into other functional groups which then react with the formyl group to close a new ring onto the indole core or the phenyl ring.

Table 1: Potential Cyclization Strategies

| Reacting Group 1 | Reacting Group 2 | Reaction Type | Resulting System |

|---|---|---|---|

| Formyl (-CHO) | Nucleophile (e.g., amine, activated methylene) | Condensation/Cyclization | Fused Nitrogen or Oxygen-containing heterocycles |

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular units (synthons). This compound possesses several features that make it an excellent candidate for designing supramolecular assemblies. The carboxylic acid group can form strong, directional hydrogen bonds, often leading to dimer formation. The indole N-H group can also act as a hydrogen bond donor, while the formyl oxygen is a hydrogen bond acceptor. Furthermore, the extensive aromatic system (indole and phenyl rings) can participate in π-π stacking interactions, further stabilizing the assembly. These interactions can guide the molecules to self-assemble into predictable patterns like tapes, sheets, or more complex three-dimensional networks.

The carboxylic acid moiety is a classic functional group used to create ligands for metal ions. The carboxylate, formed by deprotonation, can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bidentate bridging), making this compound a versatile ligand for constructing coordination complexes and polymers. researchgate.net The presence of other potential donor atoms, such as the formyl oxygen and the indole nitrogen, could allow for multidentate coordination, leading to highly stable and structurally diverse metal complexes. These coordination compounds can have applications in catalysis, magnetism, and gas storage.

Material Science Applications

The rigidity and bifunctionality of this compound make it an attractive monomer and building block for the synthesis of advanced functional materials.

This molecule can be used as a monomer to create specialized polymers through condensation reactions. The carboxylic acid can react with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the rigid indole-phenyl backbone into the polymer chain, likely leading to materials with high thermal stability and specific mechanical properties. The pendant formyl group would remain available for post-polymerization modification, allowing for the attachment of other molecules to tune the polymer's properties or to graft it onto surfaces.

Table 2: Potential Polymerization Reactions

| Co-monomer | Polymer Type | Key Linkage | Potential Polymer Properties |

|---|---|---|---|

| Diol (HO-R-OH) | Polyester | Ester (-COO-) | High thermal stability, semi-crystalline |

| Diamine (H₂N-R-NH₂) | Polyamide | Amide (-CONH-) | High strength, chemical resistance |

The defined geometry and functional groups of this compound make it an ideal building block, or "linker," for creating crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): In MOF synthesis, the carboxylic acid group can coordinate with metal ions or metal clusters to form extended, porous networks. cd-bioparticles.netresearchgate.net The length and rigidity of this linker would directly influence the pore size and topology of the resulting MOF, which is critical for applications such as gas storage, separation, and catalysis. nih.gov

Covalent-Organic Frameworks (COFs): The formyl group is widely used in the synthesis of imine-linked COFs. By reacting this compound with triangular or tetrahedral polyamine linkers, it is possible to construct highly ordered, porous 2D or 3D COFs. The indole and carboxylic acid groups would line the pores of the framework, imparting specific chemical functionality for selective adsorption or catalysis.

Application in Electroactive Materials (e.g., polymer films)

Currently, there is a lack of specific research literature detailing the direct application of this compound in the development of electroactive materials such as polymer films. The indole nucleus is known to be electron-rich and can be a component of electroactive polymers, suggesting that this compound could theoretically serve as a monomer or precursor. However, specific studies demonstrating its polymerization, incorporation into polymer backbones, or the resulting electroactive properties of such materials have not been reported in the available scientific literature.

Reagent in Novel Methodologies Development

The bifunctional nature of this compound makes it a candidate for the development of new synthetic methodologies. Its aldehyde and carboxylic acid groups offer reactive sites for various chemical transformations.

Evaluation in Catalytic Systems (e.g., as a substrate or co-catalyst)